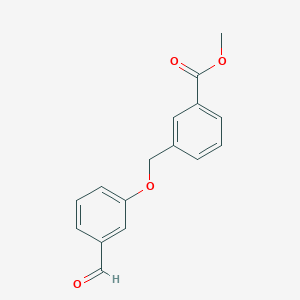
3-(3-甲酰基苯氧基)甲基苯甲酸甲酯
描述
科学研究应用
化学结构单元
“3-(3-甲酰基苯氧基)甲基苯甲酸甲酯” 被归类为化学结构单元 . 化学结构单元是合成更复杂分子的基础化学物质。它们在药物、农药和材料科学等各个研究和工业应用领域必不可少。
生命科学研究
此化合物用于生命科学研究 . 它可以用于合成生物活性分子或作为生物测定中的试剂。然而,目前可用的资源中没有详细说明它在生命科学研究中的具体应用。
杀虫剂
虽然与“3-(3-甲酰基苯氧基)甲基苯甲酸甲酯” 无直接关系,但其相关化合物“苯甲酸甲酯” 已被研究用作一种环境安全的杀虫剂 . 苯甲酸甲酯对多种农业、储藏产品和城市害虫有效 . “3-(3-甲酰基苯氧基)甲基苯甲酸甲酯” 可能具有类似的性质,但需要进一步研究才能确认这一点。
色谱法和质谱法
“3-(3-甲酰基苯氧基)甲基苯甲酸甲酯” 可能在色谱法和质谱法中使用 . 这些是用于分离、鉴定和量化混合物中组分的分析技术。该化合物可以在这些分析中用作标准品或示踪剂。
生化分析
Biochemical Properties
Methyl 3-[(3-formylphenoxy)methyl]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The aldehyde group in Methyl 3-[(3-formylphenoxy)methyl]benzoate can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function . Additionally, it may interact with enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . These interactions can influence various biochemical pathways and cellular processes.
Cellular Effects
Methyl 3-[(3-formylphenoxy)methyl]benzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may alter the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through different pathways . These effects can have significant implications for cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-[(3-formylphenoxy)methyl]benzoate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as proteins and nucleic acids, through its aldehyde group . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, Methyl 3-[(3-formylphenoxy)methyl]benzoate may inhibit enzymes involved in aldehyde metabolism, leading to an accumulation of aldehydes within the cell . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-[(3-formylphenoxy)methyl]benzoate can change over time. The compound’s stability and degradation are important factors to consider. Methyl 3-[(3-formylphenoxy)methyl]benzoate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of Methyl 3-[(3-formylphenoxy)methyl]benzoate can vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects . As the dosage increases, significant biological effects can be observed, including changes in cellular metabolism, gene expression, and overall physiological function . High doses of Methyl 3-[(3-formylphenoxy)methyl]benzoate may lead to toxic or adverse effects, such as cellular damage or organ dysfunction . These dosage-dependent effects are important for determining the compound’s safety and efficacy in experimental settings.
Metabolic Pathways
Methyl 3-[(3-formylphenoxy)methyl]benzoate is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid . This metabolic conversion can influence the compound’s activity and its effects on cellular processes. Additionally, Methyl 3-[(3-formylphenoxy)methyl]benzoate may interact with other metabolic enzymes, affecting the flux of metabolites through various pathways . Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 3-[(3-formylphenoxy)methyl]benzoate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, Methyl 3-[(3-formylphenoxy)methyl]benzoate may bind to intracellular proteins or be sequestered in specific cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
Methyl 3-[(3-formylphenoxy)methyl]benzoate exhibits specific subcellular localization patterns. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, Methyl 3-[(3-formylphenoxy)methyl]benzoate may be directed to the mitochondria, affecting mitochondrial function and cellular metabolism
属性
IUPAC Name |
methyl 3-[(3-formylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)14-6-2-5-13(8-14)11-20-15-7-3-4-12(9-15)10-17/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCXQJVDANXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



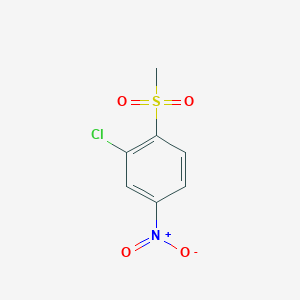
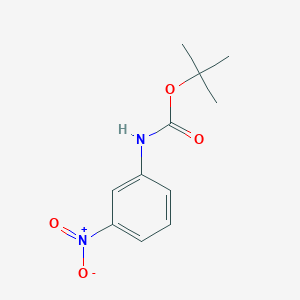
![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)

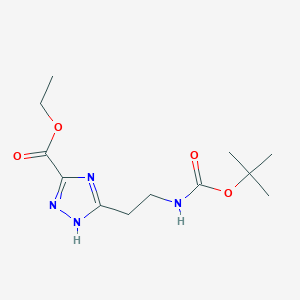

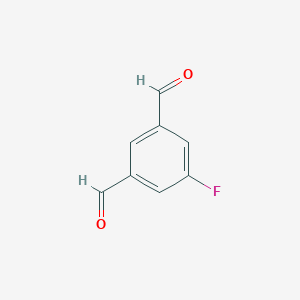

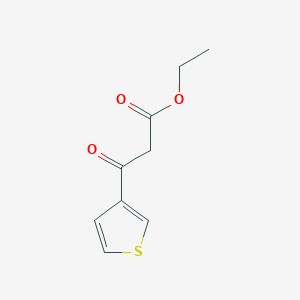
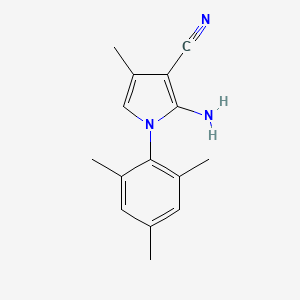
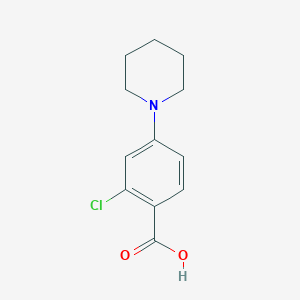


![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)